![molecular formula C23H32N2O2 B14742864 ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate CAS No. 5408-21-9](/img/structure/B14742864.png)
ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a diethylamino propyl chain, and a phenylacetate moiety. Its multifaceted structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The initial step involves the reaction of aniline with 3-(diethylamino)propyl chloride under basic conditions to form N-[3-(diethylamino)propyl]aniline.
Esterification: The N-[3-(diethylamino)propyl]aniline is then reacted with ethyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the ester group.
Scientific Research Applications
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diethylamino propyl chain and phenylacetate moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate can be compared with other similar compounds, such as:
N-[3-(diethylamino)propyl]aniline: Lacks the ester and phenylacetate groups, resulting in different chemical properties and reactivity.
Ethyl 2-bromo-2-phenylacetate: Contains a bromo group instead of the anilino moiety, leading to different reactivity and applications.
Diethylaminoethyl esters: Share the diethylamino group but differ in the ester and aromatic components, affecting their overall properties and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and versatility in various applications.
Properties
CAS No. |
5408-21-9 |
|---|---|
Molecular Formula |
C23H32N2O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate |
InChI |
InChI=1S/C23H32N2O2/c1-4-24(5-2)18-13-19-25(21-16-11-8-12-17-21)22(23(26)27-6-3)20-14-9-7-10-15-20/h7-12,14-17,22H,4-6,13,18-19H2,1-3H3 |
InChI Key |
PJUVQIWQLTZLSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


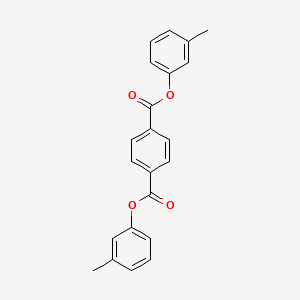
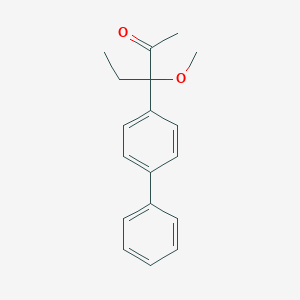
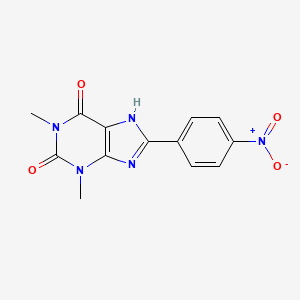
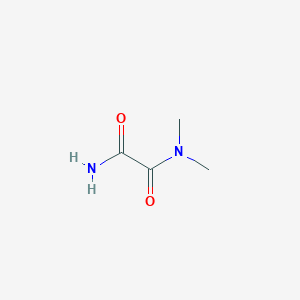

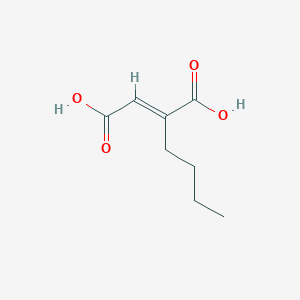
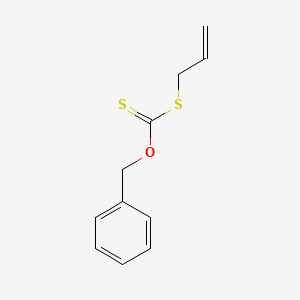
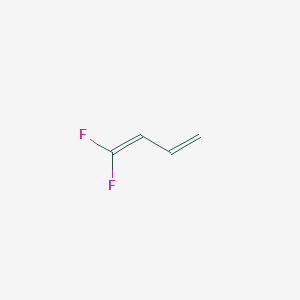
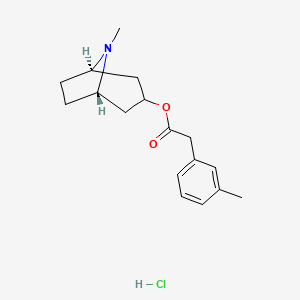
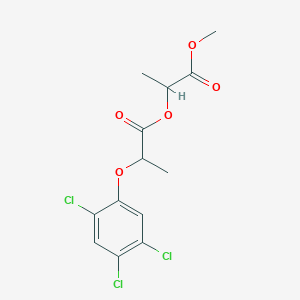
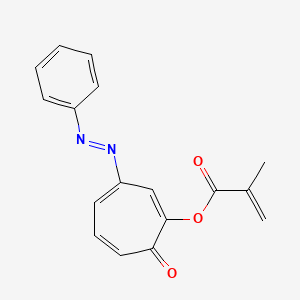
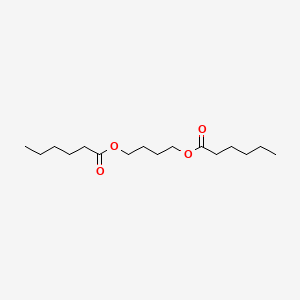
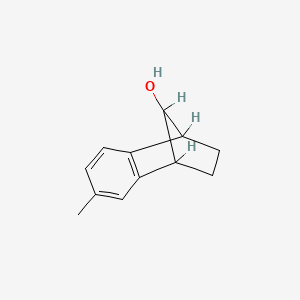
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
